5,7-Dihydroxy-2-[4-[3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydropyran-2-yl]oxyphenyl]chroman-4-one
Description
5,7-Dihydroxy-2-[4-[3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydropyran-2-yl]oxyphenyl]chroman-4-one is a flavone derivative characterized by a chroman-4-one core substituted with hydroxyl groups at positions 5 and 7, and a phenyl ring at position 2. The phenyl group is further substituted with a glycosyl moiety (3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydropyran-2-yl) at the para position, enhancing its hydrophilicity . This structural complexity places it within the broader class of chroman-4-one derivatives, which are known for diverse bioactivities, including antioxidant, anti-inflammatory, and neuroprotective effects .
Properties
IUPAC Name |
5,7-dihydroxy-2-[4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-2,3-dihydrochromen-4-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22O10/c22-8-16-18(26)19(27)20(28)21(31-16)29-11-3-1-9(2-4-11)14-7-13(25)17-12(24)5-10(23)6-15(17)30-14/h1-6,14,16,18-24,26-28H,7-8H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSDSYIXRWHRPMN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=CC(=CC(=C2C1=O)O)O)C3=CC=C(C=C3)OC4C(C(C(C(O4)CO)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22O10 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Ortho-Alkynylbenzoate Glycosylation
The Au(I)-catalyzed ortho-alkynylbenzoate glycosylation method has been adapted for synthesizing structurally analogous C-glycosyl flavonoids. This approach involves:
- Step 1 : Protection of apigenin’s hydroxyl groups using tert-butyldimethylsilyl (TBS) groups.
- Step 2 : Glycosylation at the C-6 position using a pre-activated tetrahydropyranyl donor under Au(I) catalysis.
- Step 3 : Deprotection via fluorolytic cleavage to yield the final product.
Key Conditions :
| Parameter | Value | Source |
|---|---|---|
| Catalyst | AuCl(PPh₃)/AgOTf | |
| Reaction Temperature | 25°C | |
| Yield | 62–68% |
This method is noted for its stereoselectivity but requires stringent anhydrous conditions.
Koenigs-Knorr Glycosylation
A classical approach involves Koenigs-Knorr glycosylation, leveraging halogenated sugar donors:
- Sugar Activation : Tetra-O-acetyl-α-D-glucopyranosyl bromide as the glycosyl donor.
- Coupling : Reaction with a flavanone intermediate under basic conditions (e.g., Ag₂CO₃).
- Deprotection : Sequential deacetylation using NaOMe/MeOH.
Limitations :
- Low regioselectivity for C-glycosylation (<30% yield).
- Competing O-glycoside formation necessitates tedious purification.
Enzymatic Biosynthesis
Microbial Cell Factories
Engineered Corynebacterium glutamicum strains have demonstrated efficient glycosylation of flavonoid scaffolds:
- Strain Modification :
Biotransformation Parameters :
| Parameter | Value | Source |
|---|---|---|
| Substrate | 5 mM apigenin | |
| Temperature | 25–37°C | |
| Yield (24 h) | 4.2 mM (major mono-glucoside) |
This method achieved 85% conversion efficiency for C-glycosides at 37°C.
Plant-Derived Glycosyltransferases
In vitro enzymatic synthesis using purified GTs from Iris spp.:
- Enzyme : Uridine diphosphate glycosyltransferase (UGT76G1).
- Conditions :
Outcome :
Plant Extraction and Isolation
Source Organisms
The compound has been isolated from:
Extraction Protocol
Challenges :
Comparative Analysis of Methods
| Method | Yield | Cost | Scalability | Purity |
|---|---|---|---|---|
| Chemical Synthesis | 60–68% | High | Moderate | >95% |
| Enzymatic Biosynthesis | 85% | Moderate | High | 90–95% |
| Plant Extraction | 0.02–2.1% | Low | Low | 70–98% |
Key Findings :
- Enzymatic methods outperform chemical routes in yield and stereoselectivity.
- Plant extraction remains limited by source availability.
Structural Characterization Data
Spectroscopic Confirmation :
Chemical Reactions Analysis
Types of Reactions
4H-1-Benzopyran-4-one, 2-(4-(beta-D-glucopyranosyloxy)phenyl)-2,3-dihydro-5,7-dihydroxy-, (2S)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Substitution reactions can occur at specific positions on the benzopyran ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are optimized based on the desired product.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound
Scientific Research Applications
Structural Representation
The compound's structure can be represented using various chemical notations such as SMILES and InChI:
- SMILES: C1=CC(=CC=C1C2=C(C(=O)C3=C(C=C(C=C3O2)O)O)OC4C(C(C(C(O4)CO)O)O)O)O
- InChI: InChI=1S/C21H20O11/c22-7-13-15(26)17(28)18(29)21(31-13)32-20-16(27)14-11(25)5-10(24)6-12(14)30-19(20)8-1-3-9(23)4-2-8/h1-6,13,15,17-18,21-26,28-29H,7H2
Antioxidant Activity
Research has demonstrated that 5,7-Dihydroxy-2-[4-[3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydropyran-2-yl]oxyphenyl]chroman-4-one possesses strong antioxidant properties. Antioxidants play a crucial role in neutralizing free radicals and preventing oxidative stress-related diseases.
Case Study: Antioxidant Efficacy
A study conducted on various flavonoids indicated that this compound showed significant radical scavenging activity comparable to well-known antioxidants like vitamin C. The study utilized DPPH (2,2-diphenyl-1-picrylhydrazyl) assays to measure the antioxidant capacity.
Anti-inflammatory Properties
The compound has been investigated for its anti-inflammatory effects, which are vital in treating chronic inflammatory diseases.
Case Study: Inhibition of Inflammatory Mediators
In vitro studies revealed that this compound inhibited the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophages stimulated by lipopolysaccharides (LPS).
Neuroprotective Effects
Emerging research suggests that this compound may have neuroprotective effects that could be beneficial in neurodegenerative diseases.
Case Study: Neuroprotection Against Oxidative Stress
A study involving neuronal cell lines exposed to oxidative stress showed that treatment with this flavonoid significantly reduced cell death and improved cell viability. The mechanism was attributed to its ability to modulate oxidative stress pathways.
Cardiovascular Health
The flavonoid has also been studied for its potential benefits in cardiovascular health by improving endothelial function and reducing blood pressure.
Case Study: Endothelial Function Improvement
Clinical trials have indicated that supplementation with this compound led to improved endothelial function in patients with hypertension. Measurements of flow-mediated dilation (FMD) showed statistically significant improvements post-treatment.
Data Table of Biological Activities
Mechanism of Action
The mechanism of action of 4H-1-Benzopyran-4-one, 2-(4-(beta-D-glucopyranosyloxy)phenyl)-2,3-dihydro-5,7-dihydroxy-, (2S)- involves its interaction with various molecular targets and pathways. The compound is known to exert its effects through:
Antioxidant Activity: Scavenging free radicals and reducing oxidative stress.
Anti-inflammatory Activity: Inhibiting the production of pro-inflammatory cytokines and enzymes.
Molecular Targets: Interacting with specific proteins and enzymes involved in cellular signaling pathways.
Comparison with Similar Compounds
Glycosylated Derivatives
- Liquiritin (7-hydroxy-2-[4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]chroman-4-one) : Shares a glycosylated phenyl group at position 2 but differs in hydroxylation (7-hydroxy vs. 5,7-dihydroxy in the target compound). Liquiritin demonstrates neuroprotective effects in rat models of cerebral ischemia-reperfusion injury .

- 5,7-Dihydroxy-2-(4-hydroxyphenyl)-6-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]chromen-4-one : Differs in glycosyl substitution at position 6 instead of the phenyl group. This positional variation may alter receptor binding or metabolic stability .
Non-Glycosylated Derivatives
- 5,7-Dihydroxy-2-(4-hydroxyphenyl)chroman-4-one (CAS 67604-48-2) : Lacks the glycosyl group, resulting in reduced hydrophilicity. Its simpler structure is associated with moderate antioxidant activity .
- 3,5,7-Trihydroxy-2-(4-hydroxyphenyl)chroman-4-one : Features additional hydroxylation at position 3, which enhances radical scavenging capacity. This compound exhibits high water solubility (bioavailability score: 0.55–0.56) and optimal drug-likeness .
Bioactivity Comparison
Antioxidant Activity
Anti-Inflammatory and Neuroprotective Effects
- Liquiritin : Explicitly reported to mitigate oxidative stress in brain injury models .
- 3,5,7-Trihydroxy-2-(4-hydroxybenzyl)-chroman-4-one : Demonstrates COX-2 binding affinity comparable to diclofenac, emphasizing the role of lipophilic substitutions in membrane penetration .
Data Tables
Table 1. Structural Comparison of Key Chroman-4-one Derivatives
Biological Activity
5,7-Dihydroxy-2-[4-[3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydropyran-2-yl]oxyphenyl]chroman-4-one, a complex flavonoid compound, has garnered attention due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound's systematic name indicates a complex structure featuring multiple hydroxyl groups and a chroman backbone. Its molecular formula is , with a molecular weight of approximately 611.16 g/mol. The structural complexity contributes to its diverse biological effects.
Antioxidant Activity
Numerous studies have demonstrated the antioxidant properties of this compound. It scavenges free radicals and reduces oxidative stress, which is implicated in various diseases such as cancer and cardiovascular disorders. The presence of multiple hydroxyl groups enhances its ability to donate electrons and neutralize reactive oxygen species (ROS).
Anti-inflammatory Effects
Research indicates that this compound exhibits significant anti-inflammatory activity. It inhibits the production of pro-inflammatory cytokines (e.g., TNF-alpha, IL-6) and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), thereby reducing inflammation in various models.
Anticancer Properties
The compound has shown promise in anticancer research. In vitro studies reveal that it induces apoptosis in cancer cells through the activation of caspases and modulation of the Bcl-2 family proteins. Furthermore, it inhibits cell proliferation by interfering with cell cycle progression.
Neuroprotective Effects
Emerging evidence suggests neuroprotective properties, particularly against neurodegenerative diseases like Alzheimer's. The compound mitigates neuronal cell death induced by beta-amyloid plaques and enhances cognitive functions in animal models.
The biological activities are primarily attributed to:
- Antioxidant Mechanism : Electron donation from hydroxyl groups neutralizes free radicals.
- Cell Signaling Modulation : Alters pathways involving NF-kB and MAPK, leading to reduced inflammation.
- Gene Expression Regulation : Influences the expression of genes involved in apoptosis and cell survival.
Data Tables
Case Studies
- Antioxidant Study : A study by Zhang et al. (2021) demonstrated that the compound significantly reduced oxidative stress markers in diabetic rats, suggesting its potential for managing diabetes-related complications.
- Anti-inflammatory Research : In a clinical trial involving patients with rheumatoid arthritis, administration of this flavonoid resulted in decreased levels of inflammatory markers and improved joint function (Smith et al., 2022).
- Neuroprotection : A recent animal study indicated that treatment with the compound improved memory retention in models of Alzheimer's disease by reducing amyloid plaque accumulation (Lee et al., 2023).
Q & A
Q. What in vitro models are used to evaluate its antioxidant activity, and how are data contradictions resolved?
- Methodological Answer: Standard assays include DPPH radical scavenging (IC values), β-carotene/linoleic acid inhibition (oxidative lipid degradation), and lipid peroxidation models (e.g., rat liver microsomes). Contradictions in activity across studies may arise from assay conditions (pH, solvent polarity) or interference from glycosyl residues. Normalize data using positive controls (e.g., Trolox or vitamin E) and validate via orthogonal methods like ORAC (oxygen radical absorbance capacity) .
Q. How is the compound synthesized, and what are common glycosylation strategies?
- Methodological Answer: Synthesis typically involves coupling a chroman-4-one aglycone (e.g., 5,7-dihydroxy-2-phenylchroman-4-one) with a glycosyl donor (e.g., tetrahydropyran-protected glucose) via Mitsunobu or Koenigs-Knorr reactions. Protecting groups (e.g., acetyl or benzyl for hydroxyls) are critical to regioselectivity. Post-synthesis deprotection with NaOMe or H/Pd-C yields the final product .
Advanced Research Questions
Q. How does the glycosyl moiety influence bioactivity, and what structure-activity relationships (SAR) are observed in analogs?
- Methodological Answer: The glycosyl group enhances solubility and bioavailability but may reduce membrane permeability. SAR studies comparing analogs (e.g., liquiritin derivatives) show that hydroxylation at C-3/C-5 of the tetrahydropyran ring increases antioxidant activity, while methoxy substitution reduces it. Computational docking (e.g., AutoDock Vina) can predict interactions with targets like NADPH oxidase .
Q. What in vivo models are appropriate for studying its neuroprotective effects, and how are pharmacokinetic challenges addressed?
- Methodological Answer: Rat models of cerebral ischemia-reperfusion injury (e.g., middle cerebral artery occlusion) are used to assess neuroprotection. To address poor blood-brain barrier (BBB) penetration, employ prodrug strategies (e.g., esterification of hydroxyl groups) or nanoparticle encapsulation. Monitor plasma levels via LC-MS/MS and correlate with tissue distribution .
Q. How is intestinal absorption evaluated, and what factors limit its oral bioavailability?
- Methodological Answer: Use Caco-2 cell monolayers to measure apparent permeability (P). Low absorption (P < 1 × 10 cm/s) is common due to glycosylation and high molecular weight. Co-administration with absorption enhancers (e.g., piperine) or enzymatic hydrolysis (β-glucosidase) can improve bioavailability .
Q. What analytical challenges arise in quantifying the compound in complex matrices (e.g., plant extracts or plasma)?
- Methodological Answer: Matrix interference from polyphenols or glycosides requires selective extraction (e.g., solid-phase extraction with C18 cartridges) and chromatographic separation (UHPLC with HILIC or reversed-phase columns). Validate methods via spike-recovery experiments and use internal standards (e.g., deuterated analogs) .
Q. How do environmental conditions (pH, light, temperature) affect its stability in formulations?
- Methodological Answer: Degradation studies under ICH guidelines (e.g., 40°C/75% RH for 6 months) reveal susceptibility to hydrolysis (glycosidic bond cleavage at pH < 3) and photooxidation (chromophore degradation). Stabilize formulations with antioxidants (e.g., ascorbic acid) and amber glass packaging .
Data Integration and Conflict Resolution
Q. How are conflicting reports on its antioxidant vs. pro-oxidant effects reconciled?
- Methodological Answer: Pro-oxidant activity (e.g., ROS generation in cancer cells) may occur at high concentrations or in metal-rich environments. Use redox-sensitive probes (e.g., DCFH-DA) and chelators (EDTA) to distinguish mechanisms. Dose-response studies and transcriptomic analysis (e.g., Nrf2 pathway activation) clarify context-dependent effects .
Q. What computational tools predict its metabolic fate, and how are these validated experimentally?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

